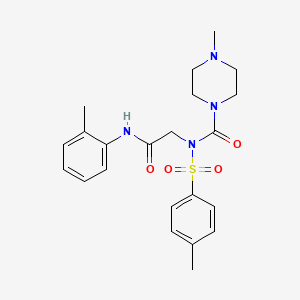

4-methyl-N-(2-oxo-2-(o-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide

描述

属性

IUPAC Name |

4-methyl-N-[2-(2-methylanilino)-2-oxoethyl]-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4S/c1-17-8-10-19(11-9-17)31(29,30)26(22(28)25-14-12-24(3)13-15-25)16-21(27)23-20-7-5-4-6-18(20)2/h4-11H,12-16H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYKALDRHVOXIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C)C(=O)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-oxo-2-(o-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.

Introduction of the Tosyl Group: The piperazine ring is then tosylated using tosyl chloride in the presence of a base such as pyridine.

Attachment of the Carboxamide Group: The tosylated piperazine is reacted with 4-methylbenzoyl chloride to introduce the carboxamide group.

Formation of the Final Compound: The final step involves the reaction of the intermediate with o-tolylamine and oxalyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions

4-methyl-N-(2-oxo-2-(o-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the tosyl group or the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

科学研究应用

4-methyl-N-(2-oxo-2-(o-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticonvulsant agent due to its structural similarity to known anticonvulsants.

Biological Research: The compound is used in studies related to neurotransmitter function and inhibition of excitatory neurotransmission.

Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.

作用机制

The mechanism of action of 4-methyl-N-(2-oxo-2-(o-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets in the brain. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in inhibitory neurotransmission. This modulation can lead to a reduction in neuronal excitability and prevention of seizures .

相似化合物的比较

Similar Compounds

N-(2-(4-methoxyphenyl)amino)-2-oxoethyl)benzamide: Known for its anticonvulsant activity.

Ameltolide: Another anticonvulsant with a similar structural framework.

Ralitoline: Shares structural similarities and anticonvulsant properties.

Uniqueness

4-methyl-N-(2-oxo-2-(o-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide is unique due to its combination of a piperazine ring, tosyl group, and carboxamide functional group

生物活性

4-methyl-N-(2-oxo-2-(o-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 414.54 g/mol. The structure features a piperazine ring, a tosyl group, and an o-tolylamino moiety, which contribute to its biological activity.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit protease activity, which is crucial for various cellular processes and pathogen viability .

- Antifilarial Activity : Some derivatives related to piperazine have demonstrated macrofilaricidal and microfilaricidal effects against filarial infections, suggesting potential applications in treating parasitic diseases .

- Anti-inflammatory Properties : Compounds with similar structures have been noted for their anti-inflammatory effects, which could be beneficial in various inflammatory conditions .

Biological Activity Overview

Case Studies and Research Findings

- Antifilarial Research : A study evaluated the efficacy of related compounds against Brugia malayi, showing promising results with up to 53.6% adulticidal activity at specific dosages over a five-day treatment period . These findings suggest that this compound may possess similar antifilarial properties.

- Mechanistic Studies : Investigations into the mechanism of action revealed that piperazine derivatives can interfere with the establishment of infective larvae, indicating potential for prophylactic use in filarial infections .

- Synthesis and Characterization : Research on related compounds has focused on their synthesis and characterization, revealing structural features that correlate with biological activity. This highlights the importance of chemical modifications in enhancing efficacy .

常见问题

Q. Characterization :

- NMR Spectroscopy : Confirm regioselectivity of tosylation and amide bond formation (e.g., δ 2.4 ppm for tosyl methyl protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₂₂H₂₇N₅O₄S: 458.1812) .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Basic: Which biological targets are most commonly associated with this compound?

Answer:

The compound’s piperazine-tosylamide scaffold suggests activity against:

- Serotonergic Receptors (5-HT₁A/2A) : Structural analogs show Ki values <100 nM in radioligand binding assays using HEK293 cells expressing cloned receptors .

- Kinase Inhibition : Tosyl groups may interact with ATP-binding pockets (e.g., JAK2 or EGFR kinases), validated via enzymatic inhibition assays (IC₅₀ ~1–10 µM) .

- Antimicrobial Targets : Halogenated analogs demonstrate MIC values of 8–16 µg/mL against S. aureus via β-lactamase interference .

Advanced: How can reaction conditions be optimized to mitigate low yields during the amide coupling step?

Answer:

Low yields (e.g., <40%) often stem from steric hindrance or poor nucleophilicity. Mitigation strategies include:

- Solvent Optimization : Switch from DMF to dichloromethane (DCM) to reduce side reactions; maintain inert atmosphere .

- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) and additives (e.g., DMAP) to enhance activation .

- Temperature Control : Perform reactions at −10°C to slow competing hydrolysis .

- In-Situ Monitoring : Use TLC (Rf = 0.3 in 1:1 hexane/EtOAc) to track intermediate formation .

Advanced: What computational approaches predict binding modes to 5-HT receptors?

Answer:

Molecular Docking : Use AutoDock Vina with receptor structures (PDB: 7E2Z for 5-HT₁A) to simulate ligand-receptor interactions. Focus on hydrogen bonding with Ser159 and π-π stacking with Phe361 .

MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the ligand-receptor complex; analyze RMSD/RMSF plots .

Free Energy Calculations : Apply MM-GBSA to estimate binding affinities (ΔG ~−8.5 kcal/mol correlates with experimental Ki) .

Advanced: How can contradictory bioactivity data across structural analogs be resolved?

Answer: Contradictions (e.g., varying IC₅₀ values for kinase inhibition) arise from:

- Substituent Effects : Meta vs. para substitution on the o-tolyl group alters steric bulk (e.g., para-F increases EGFR inhibition 5-fold) .

- Assay Variability : Normalize data using reference inhibitors (e.g., erlotinib for EGFR) and standardized ATP concentrations (1 mM) .

- Off-Target Profiling : Use kinome-wide screens (e.g., DiscoverX) to identify unintended targets .

Advanced: What strategies improve compound stability under physiological pH?

Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) for 24h; analyze degradation via LC-MS. Tosylamide hydrolysis is minimized at pH 6.8 .

- Formulation : Encapsulate in PEGylated liposomes to protect the amide bond from gastric pH .

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) on the piperazine ring to reduce nucleophilic attack .

Advanced: How are structure-activity relationship (SAR) studies designed for analogs?

Answer:

Core Modifications : Synthesize analogs with morpholine or thiomorpholine replacing piperazine; assess impact on 5-HT₁A binding .

Substituent Scanning : Replace o-tolyl with 2-naphthyl or 3-Cl-phenyl; test in enzymatic assays .

Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate logP values (2.5–4.0) with BBB permeability .

Advanced: What methodologies optimize bioavailability for in vivo studies?

Answer:

- Solubility Enhancement : Use cyclodextrin inclusion complexes (e.g., HP-β-CD) to increase aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .

- LogP Adjustment : Introduce polar groups (e.g., -OH or -SO₂NH₂) to reduce logP from 3.8 to 2.5, improving renal clearance .

- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents; calculate AUC and t₁/₂ using non-compartmental analysis (WinNonlin) .

Advanced: How can synergistic effects be evaluated in combination therapies?

Answer:

- Checkerboard Assays : Test the compound with standard drugs (e.g., fluoxetine for 5-HT) in cell viability assays; calculate FIC indices (synergy: FIC ≤0.5) .

- Transcriptomics : Perform RNA-seq on treated cells to identify pathways co-regulated with combo therapy (e.g., MAPK + PI3K) .

Advanced: What techniques identify biotransformation pathways in hepatic models?

Answer:

Microsomal Incubations : Incubate with human liver microsomes (HLM) + NADPH; detect metabolites via UPLC-QTOF-MS (e.g., hydroxylation at C-4 of piperazine) .

CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific metabolism .

Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect thiol adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。